molecular formula C22H26ClF2NO4 B12420277 (+)-Nebivolol-d4 Hydrochloride

(+)-Nebivolol-d4 Hydrochloride

Cat. No.: B12420277
M. Wt: 445.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BDRNNESNSA-N
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Description

(+)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Nebivolol, as the presence of deuterium can alter the metabolic stability and distribution of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and halide ions are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(+)-Nebivolol-d4 Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: Used to study reaction mechanisms and the effects of deuterium incorporation on chemical stability.

    Biology: Employed in metabolic studies to understand the biotransformation of Nebivolol in biological systems.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Nebivolol.

    Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.

Mechanism of Action

The mechanism of action of (+)-Nebivolol-d4 Hydrochloride involves its interaction with beta-adrenergic receptors in the cardiovascular system. By blocking these receptors, the compound reduces heart rate and blood pressure, thereby alleviating symptoms of hypertension and heart failure. The presence of deuterium can influence the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Nebivolol: The non-deuterated form of the compound, used clinically for hypertension and heart failure.

    Atenolol: Another beta-blocker with similar therapeutic uses.

    Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.

Uniqueness

(+)-Nebivolol-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can alter its metabolic stability and distribution. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C22H26ClF2NO4

Molecular Weight

445.9 g/mol

IUPAC Name

(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2;

InChI Key

JWEXHQAEWHKGCW-BDRNNESNSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Origin of Product

United States

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